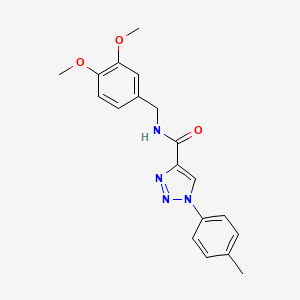

N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-16(21-22-23)19(24)20-11-14-6-9-17(25-2)18(10-14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQYJNXEOUHSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

Attachment of the Benzyl and Methylphenyl Groups: The benzyl group with methoxy substitutions and the methylphenyl group are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the aromatic rings, resulting in the formation of partially or fully hydrogenated products.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., NaH, K2CO3) are employed in substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated triazole derivatives or aromatic rings.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Industry:

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Additionally, the methoxy and methylphenyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Triazole Carboxamides with Aromatic Substitutions

- MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide): Substituents: Benzyl (vs. 3,4-dimethoxybenzyl) and 3,4-dimethylphenyl (vs. 4-methylphenyl). The 3,4-dimethylphenyl group increases hydrophobicity compared to 4-methylphenyl, possibly altering binding to macrophage migration inhibitory factor (MIF), a target in inflammatory and apoptotic pathways .

- MKA122 (1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) :

Amino-Substituted Triazole Derivatives

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Substituents: 5-amino group on the triazole and 2,5-dichlorophenyl carboxamide. Impact: The amino group at C5 enhances antiproliferative activity (e.g., renal cancer RXF 393 cells: GP = -13.42%), likely by facilitating hydrogen bonding with kinase targets. The absence of this group in the query compound suggests divergent pharmacological profiles .

Functional Group Variations

- N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Substituents: 4-acetamidophenyl (polar) and 5-methyl triazole.

Pharmacological Implications

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. The compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anticancer and antimicrobial effects, supported by data tables and relevant research findings.

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.4 g/mol

- CAS Number : 1326823-14-6

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1326823-14-6 |

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Specifically, this compound has shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study on triazole derivatives, the compound exhibited significant cytotoxicity against human leukemia cell lines (e.g., K-562 and HL-60), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction through DNA damage and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Comparative Drug | IC50 (µM) |

|---|---|---|---|

| K-562 | 2.5 | Doxorubicin | 2.0 |

| HL-60 | 3.0 | Doxorubicin | 2.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that it possesses moderate to high antibacterial activity.

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in cell proliferation or induce apoptosis via mitochondrial pathways.

Proposed Mechanisms:

- Apoptosis Induction : Triggering apoptotic pathways leading to cell death.

- Enzyme Inhibition : Interacting with enzymes that regulate cell cycle progression or DNA repair mechanisms.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?

The synthesis of triazole carboxamides typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous compounds like 1-(2,3-dimethoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide are synthesized via a multi-step process starting from substituted benzyl halides and triazole precursors . Post-synthesis, purity is validated using HPLC (>95% purity) and 1H/13C NMR spectroscopy to confirm structural integrity. For instance, 1H-NMR peaks for triazole protons appear at δ 7.8–8.2 ppm, while aromatic protons in the dimethoxybenzyl group resonate at δ 6.7–7.3 ppm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : Assign peaks for aromatic protons (e.g., 4-methylphenyl at δ 2.3 ppm for CH3), triazole protons (δ 8.1–8.3 ppm), and carboxamide NH (δ 10.2–10.5 ppm) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm to assess purity .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C20H21N4O3: 389.16; observed: 389.15) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its activity?

Screen for enzyme inhibition (e.g., COX-2, HDACs) using fluorometric assays . For antiproliferative activity, use MTT assays on cancer cell lines (e.g., RXF 393 renal cancer cells, IC50 values <10 µM indicate potency) . Include controls like carboxyamidotriazole for comparison .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) provides precise bond lengths and angles. For example, triazole ring bond lengths typically range from 1.30–1.35 Å (C=N) and 1.44–1.48 Å (C-N), while dihedral angles between the triazole and benzyl groups can reveal conformational flexibility . Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and packing diagrams .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina to model interactions with targets like HDACs. The dimethoxybenzyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC50 values. For triazole derivatives, lower HOMO energies (−6.2 to −5.8 eV) often correlate with enhanced inhibitory activity .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

If conflicting results arise (e.g., COX-2 vs. HDAC inhibition), perform:

- Kinetic Assays : Measure IC50 under varied substrate concentrations. A competitive inhibitor will show increased IC50 with rising substrate levels.

- Selectivity Profiling : Use panels of related enzymes (e.g., COX-1 vs. COX-2) to assess specificity. For example, HDAC1/2 selectivity can be tested via fluorogenic substrates like Boc-Lys(Ac)-AMC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.